2-Nitrophenylmaltoside

Overview

Description

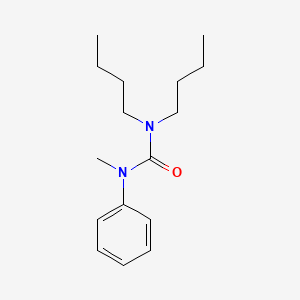

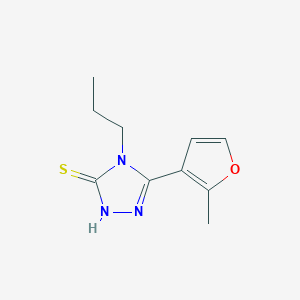

2-Nitrophenylmaltoside is a chemical compound that has been extensively used in scientific research for its ability to mimic the natural substrates of enzymes. It is a glycoside that consists of a maltose molecule linked to a nitrophenyl group. This compound has been widely used as a substrate for studying the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

Scientific Research Applications

Synthesis and Chemical Applications

- Convertible Isocyanide Synthesis : 2-Nitrophenyl isocyanide was shown to be a versatile convertible isocyanide, useful in synthesizing complex molecular structures like the gamma-lactam beta-lactone bicycle, which has implications in proteasome inhibitor research (Gilley & Kobayashi, 2008).

Biological and Environmental Research

- Ca2+ and Mg2+ Binding Properties : Studies on caged-Ca2+ compounds like nitrophenyl-EGTA and DM-nitrophen, which are significant in biological research, revealed the complex interaction of these compounds with calcium and magnesium, aiding in understanding cellular processes (Faas et al., 2005).

- Carcinogenicity Mechanism Investigation : Research on 2-Nitroanisole, a related compound, identified its genotoxic mechanism and potential carcinogenicity for humans, contributing to industrial pollutant and health risk assessment (Stiborová et al., 2003).

Material Science and Nanotechnology

- Chitosan-Based Carbon Quantum Dots : The synthesis and characterization of N-doped chitosan-based carbon quantum dots, for potential biomedical applications like cell labeling and drug delivery, used nitrophenyl derivatives in their formation (Janus et al., 2019).

- Fluorescent Chitosan Hydrogel Development : Nitroaromatic compounds, including nitrophenyl derivatives, were used to create fluorescent chitosan hydrogels, demonstrating the utility in sensing and detecting environmentally hazardous materials (Xiong et al., 2019).

Other Applications

- Catalytic Reduction of Nitroaniline : A review of the catalytic reduction of 2-nitroaniline, a toxic environmental contaminant, detailed various catalytic systems and their advantages, contributing to environmental cleanup efforts (Naseem et al., 2017).

- Nanoparticles for Pollutants Degradation : Studies on copper nanoparticles supported on natural polymers, including nitrophenol derivatives, showcased their application in degrading pollutants, offering insights into environmental remediation technologies (Haider et al., 2016).

Safety and Hazards

properties

IUPAC Name |

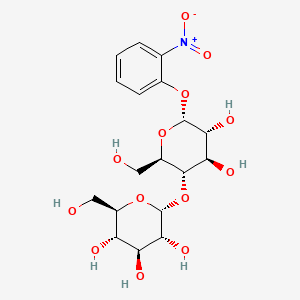

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLRDYAFVRUDE-LTHBGAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185136 | |

| Record name | 2-Nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31208-93-2 | |

| Record name | 2-Nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031208932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)

![2-[(6-Methylpyridin-2-yl)methyl]azepane](/img/structure/B1622947.png)